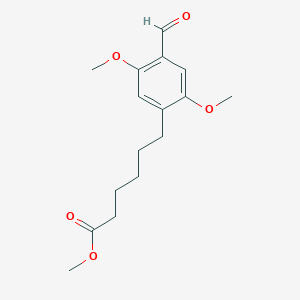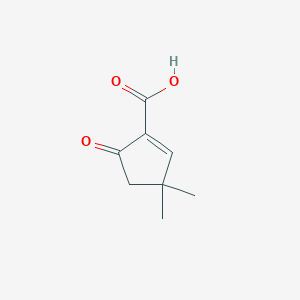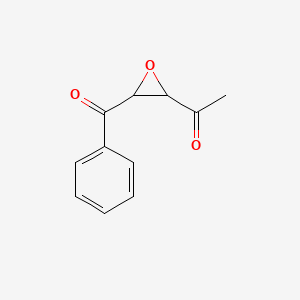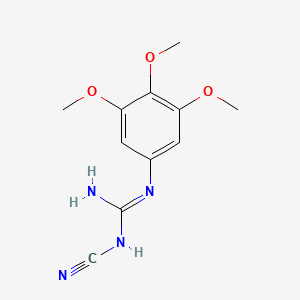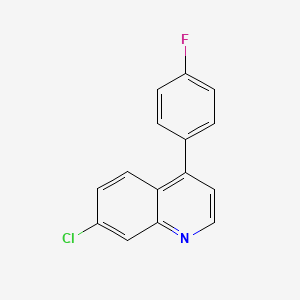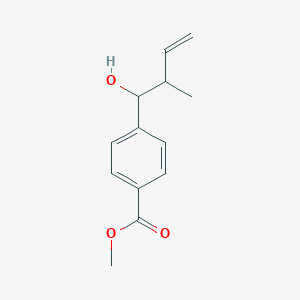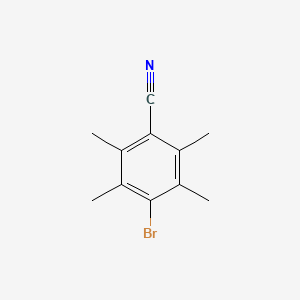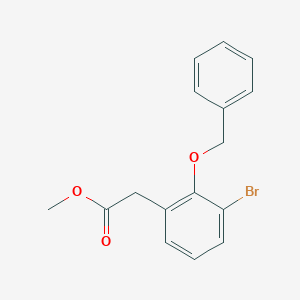
Methyl (2-benzyloxy-3-bromophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-benzyloxy-3-bromophenyl)acetate is an organic compound with the molecular formula C16H15BrO3. It is a derivative of phenylacetate, where the phenyl ring is substituted with a benzyloxy group at the 2-position and a bromine atom at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-benzyloxy-3-bromophenyl)acetate typically involves the esterification of 2-benzyloxy-3-bromophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2-benzyloxy-3-bromophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-benzyloxy-3-substituted phenylacetates.
Oxidation: Formation of 2-benzyloxy-3-bromobenzaldehyde or 2-benzyloxy-3-bromobenzoic acid.
Reduction: Formation of 2-benzyloxy-3-bromophenylmethanol.
Wissenschaftliche Forschungsanwendungen
Methyl (2-benzyloxy-3-bromophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (2-benzyloxy-3-bromophenyl)acetate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the benzyloxy group is oxidized through electron transfer processes involving oxidizing agents.
Vergleich Mit ähnlichen Verbindungen
Methyl (2-benzyloxyphenyl)acetate: Lacks the bromine substitution, resulting in different reactivity and applications.
Methyl (3-bromophenyl)acetate:
Methyl (2-benzyloxy-4-bromophenyl)acetate: Has a bromine atom at the 4-position instead of the 3-position, leading to different chemical behavior.
Eigenschaften
CAS-Nummer |
415949-73-4 |
|---|---|
Molekularformel |
C16H15BrO3 |
Molekulargewicht |
335.19 g/mol |
IUPAC-Name |
methyl 2-(3-bromo-2-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C16H15BrO3/c1-19-15(18)10-13-8-5-9-14(17)16(13)20-11-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
DJMHRMBPTSGROL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(C(=CC=C1)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


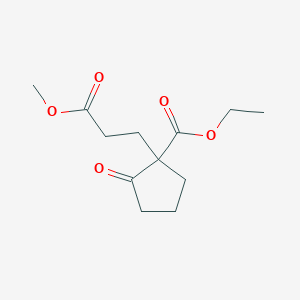
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
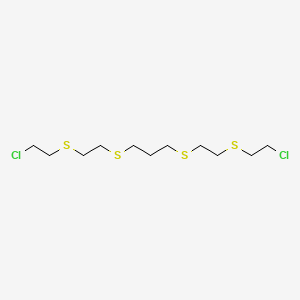
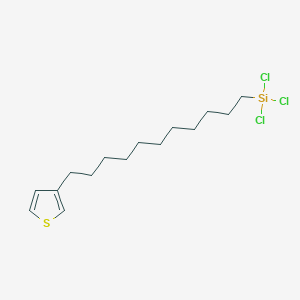
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
